

Thiocyclam Hydrogen Oxalate: A Toxicological Profile for the Researcher

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiocyclam hydrogen oxalate

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **thiocyclam hydrogen oxalate** in mammals, designed for researchers, scientists, and professionals in drug development. This document summarizes key toxicological endpoints, details experimental methodologies where available, and visualizes relevant pathways and workflows.

Executive Summary

Thiocyclam hydrogen oxalate is a nereistoxin analogue insecticide.[1] Its mode of action is the blockade of nicotinic acetylcholine receptors (nAChR), leading to paralysis and death in insects.[2] In mammals, it exhibits moderate acute toxicity via oral and dermal routes.[3] The available data from a comprehensive series of toxicological studies indicate that **thiocyclam hydrogen oxalate** is not mutagenic, carcinogenic, or teratogenic in rats, mice, or rabbits.[3] Key toxicological endpoints, including No-Observed-Adverse-Effect Levels (NOAELs), have been established for various exposure durations.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for **thiocyclam hydrogen oxalate**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	399 mg/kg bw	[3]
LD50	Rat	Dermal	1000 mg/kg bw	[3]
LC50 (4h)	Rat	Inhalation	>4.5 mg/L	[3]
Skin Irritation	Rabbit	Dermal	Non-irritating	[3]
Eye Irritation	Rabbit	Dermal	Non-irritating	[3]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	[3]

Table 2: Subchronic and Chronic Toxicity

Study Duration	Species	Key Effect	NOAEL	Reference
Subacute	Dog	Increased incidence of vomiting	20 mg/kg bw/day	[4]
Chronic (2 years)	Rat	Hyperplasia/hyperkeratosis of forestomach squamous epithelium	2 mg/kg bw/day	[4]
Chronic (2 years)	Dog	Not specified	2.11 mg/kg bw/day	[5]

Table 3: Carcinogenicity

Species	Finding	Reference
Rat	Not carcinogenic	[3]
Mouse	Not carcinogenic	[3]

Table 4: Genotoxicity

Assay Type	System	Finding	Reference
In vitro and in vivo mutagenicity assays	Not specified	No mutagenic potential	[3]
Micronucleus Assay	Rat bone marrow cells	No increase in micronucleated polychromatic erythrocytes	[6]

Table 5: Reproductive and Developmental Toxicity

Study Type	Species	Key Effect	NOAEL	Reference
Reproductive Toxicity	Not specified	Not toxic for reproduction	-	[3]
Developmental Toxicity	Rabbit	Not specified	10 mg/kg bw/day	[5]
Teratogenicity	Rat	Not teratogenic	-	[3]
Teratogenicity	Rabbit	Not teratogenic	-	[3]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based on available information.

Acute Toxicity Studies

- Oral LD50 in Rats: The acute oral toxicity was determined in rats. While the specific guideline is not cited in the available documents, these studies typically follow OECD Guideline 401 or 423. Animals are fasted prior to administration of a single dose of the test substance. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.

- **Dermal LD50 in Rats:** The acute dermal toxicity was assessed in rats. These studies generally adhere to OECD Guideline 402. The substance is applied to a shaved area of the skin, and the site is covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity over a 14-day period.
- **Inhalation LC50 in Rats:** The acute inhalation toxicity was evaluated in rats, likely following OECD Guideline 403. Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Observations for mortality and toxicity are made during and after exposure.
- **Skin and Eye Irritation in Rabbits:** These studies, generally following OECD Guidelines 404 and 405 respectively, involve applying the test substance to the skin or into the eye of rabbits and observing for signs of irritation over a set period. **Thiocyclam hydrogen oxalate** was found to be non-irritating to both the skin and eyes of rabbits.[3]
- **Skin Sensitization in Guinea Pigs:** The potential for skin sensitization was evaluated in guinea pigs, likely using a method similar to the Magnusson and Kligman maximization test (OECD Guideline 406). This involves an induction phase to sensitize the animals and a later challenge phase to assess the allergic response. **Thiocyclam hydrogen oxalate** was not found to be a skin sensitizer.[3]

Subchronic and Chronic Toxicity / Carcinogenicity Studies

- **Subacute Toxicity in Dogs:** A subacute study in dogs identified vomiting as the key adverse effect, establishing a NOAEL of 20 mg/kg bw/day.[4] The specific duration and number of animals are not detailed in the available results.
- **Chronic Toxicity / Carcinogenicity in Rats:** A two-year combined chronic toxicity and carcinogenicity study was conducted in rats.[4] The primary effect observed was hyperplasia and hyperkeratosis of the forestomach squamous epithelium, leading to a NOAEL of 2 mg/kg bw/day.[4] These studies typically involve administering the test substance to groups of animals in their diet or by gavage for the majority of their lifespan. Detailed observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and extensive histopathological examination of tissues.

- Chronic Toxicity in Dogs: A two-year chronic toxicity study in dogs established a NOAEL of 2.11 mg/kg bw/day.[5] The specific findings leading to this NOAEL are not detailed in the available summary.

Genotoxicity Assays

- In Vitro and In Vivo Assays: A battery of genotoxicity tests was conducted, all of which were negative, indicating no mutagenic potential for **thiocyclam hydrogen oxalate**. [3] This battery typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian cell chromosome aberration test, and an in vivo micronucleus test in rodents.
- In Vivo Micronucleus Assay in Rats: In a specific in vivo study, thiocyclam did not cause an increase in the incidence of micronucleated polychromatic erythrocytes in rat bone marrow cells, confirming its lack of clastogenic or aneugenic activity in this system.[6]

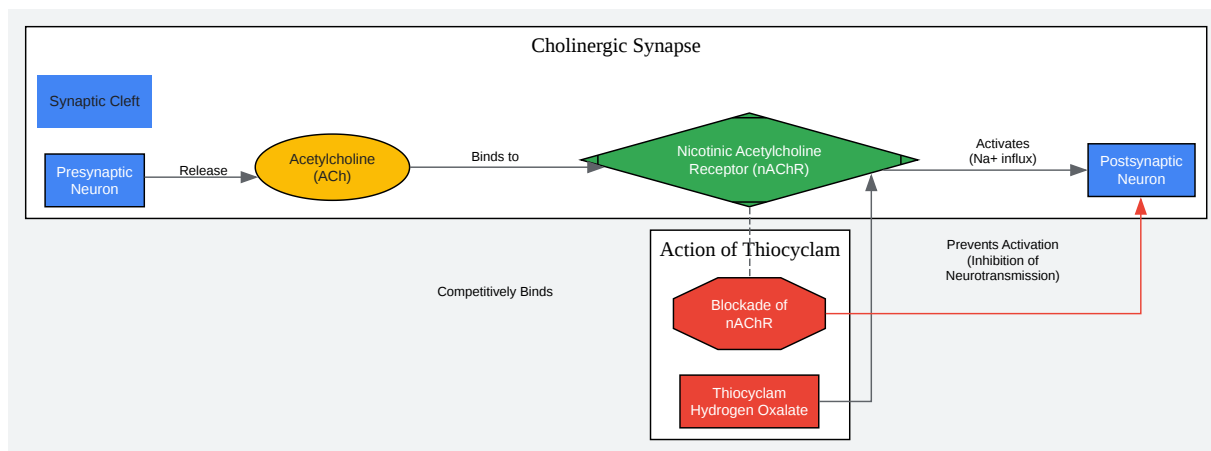
Reproductive and Developmental Toxicity Studies

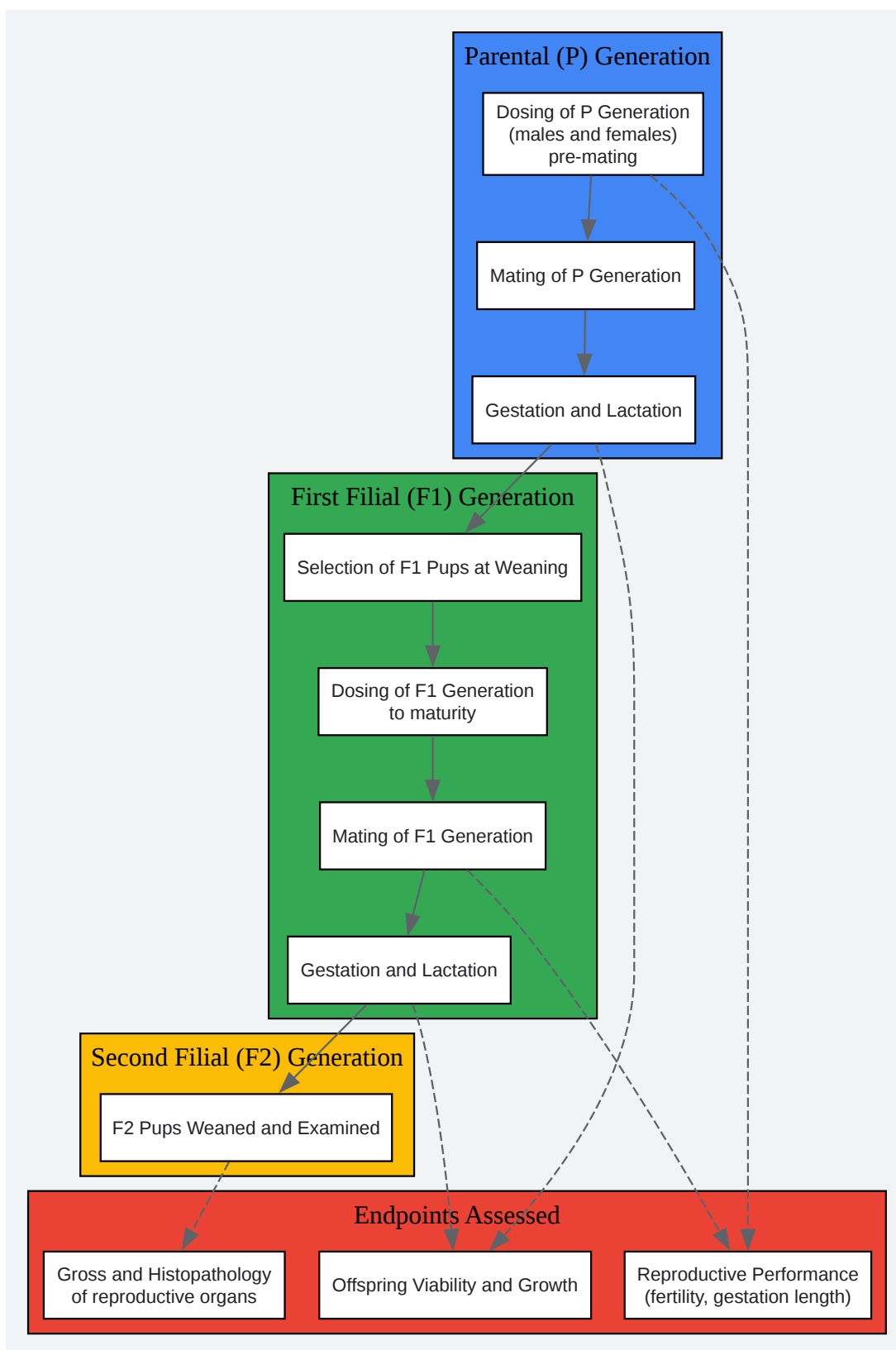
- Reproductive Toxicity: Studies have indicated that **thiocyclam hydrogen oxalate** is not toxic to reproduction.[3] A standard two-generation reproductive toxicity study (often following OECD Guideline 416) would involve exposure of parent animals before mating and throughout gestation and lactation, with the offspring also being exposed and assessed for reproductive competence.
- Developmental Toxicity in Rabbits: A developmental toxicity study in rabbits established a NOAEL of 10 mg/kg bw/day.[5] Such studies (typically following OECD Guideline 414) involve administering the test substance to pregnant females during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for any external, visceral, or skeletal abnormalities. The results indicated that **thiocyclam hydrogen oxalate** is not teratogenic in rabbits.[3]
- Teratogenicity in Rats: Similar to the rabbit study, a developmental toxicity study in rats found no evidence of teratogenicity.[3]

Mechanism of Action and Signaling Pathways

Thiocyclam hydrogen oxalate acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][2] In mammals, it exhibits a dualistic

effect, acting as an agonist at low concentrations and an antagonist at higher concentrations.^[1]
The primary toxicological effect is mediated through the blockade of neurotransmission at cholinergic synapses.





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- To cite this document: BenchChem. [Thiocyclam Hydrogen Oxalate: A Toxicological Profile for the Researcher]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058007#toxicological-profile-of-thiocyclam-hydrogen-oxalate-in-mammals]

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